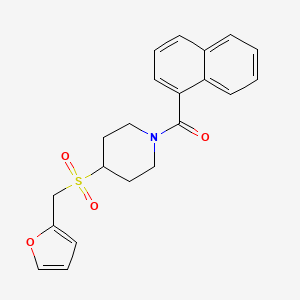

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone involves multiple steps, including acylation, nucleophilic aromatic substitution, and Grignard reactions. For instance, the microwave-assisted synthesis technique has been employed for the rapid generation of related complex structures, highlighting the efficiency and versatility of modern synthetic methods in creating such intricate molecules (Williams et al., 2010).

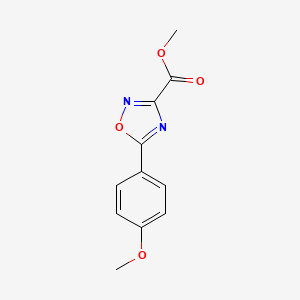

Molecular Structure Analysis

Crystallography and spectroscopic techniques play a crucial role in determining the molecular structure of complex organic compounds. The analysis of similar structures reveals that these compounds often crystallize in specific crystal systems and exhibit distinct conformational features, such as chair conformations for piperidine rings and tetrahedral geometries around sulfur atoms (Girish et al., 2008).

Wissenschaftliche Forschungsanwendungen

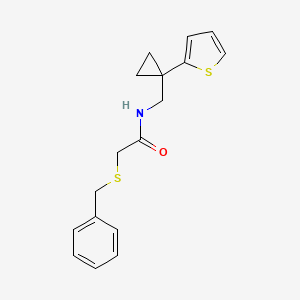

Corrosion Inhibition

A study on a structurally related compound, 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, demonstrated its efficacy as an inhibitor for the prevention of mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency, acting as a mixed type inhibitor, which suggests potential applications for (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone in corrosion protection under similar conditions (Singaravelu & Bhadusha, 2022).

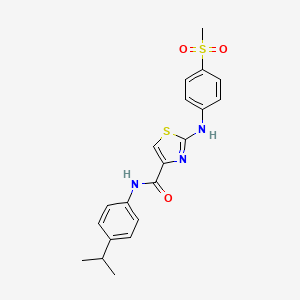

Antimicrobial Activity

Another study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to the core structure of the compound , indicated good antimicrobial activity against various bacterial and fungal strains. This suggests potential research applications in developing antimicrobial agents from compounds structurally similar to (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone (Mallesha & Mohana, 2014).

Catalysis

Research involving the oxidation of naphthalene to naphthoquinone using peroxosulfate catalyzed by iron(III) tetrakis(p-sulfonatophenyl)porphyrin highlighted the impact of pH and organic co-solvents on the reaction's efficiency. This indicates a broader application of naphthalene derivatives in catalysis and organic synthesis, hinting at potential roles for compounds like (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone in similar catalytic processes (Kawasaki et al., 2003).

Polymer Synthesis

A novel sulfonated diamine monomer was used in the synthesis of sulfonated polyimide copolymers, indicating the utility of naphthalene sulfonic acid derivatives in creating high-performance materials for applications such as fuel cells. This suggests potential research directions in polymer synthesis and material science for the compound of interest (Li et al., 2007).

Eigenschaften

IUPAC Name |

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c23-21(20-9-3-6-16-5-1-2-8-19(16)20)22-12-10-18(11-13-22)27(24,25)15-17-7-4-14-26-17/h1-9,14,18H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVUUGTZTAPATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)